1-Ethyl-4-(4-nitrophenoxy)benzene
Description
The nitrophenoxy moiety consists of a second benzene ring bearing a nitro (-NO₂) group at its para position, linked via an ether oxygen.
Properties
CAS No. |
50672-59-8 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-ethyl-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-2-11-3-7-13(8-4-11)18-14-9-5-12(6-10-14)15(16)17/h3-10H,2H2,1H3 |
InChI Key |
RLBDKFLVEFTRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-nitrophenoxy)benzene typically involves the reaction of 1-ethyl-4-hydroxybenzene with 4-nitrophenol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-nitrophenol attacks the benzene ring of 1-ethyl-4-hydroxybenzene, resulting in the formation of 1-Ethyl-4-(4-nitrophenoxy)benzene.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is 1-Ethyl-4-(4-aminophenoxy)benzene.
Reduction: The major product is 1-Ethyl-4-(4-aminophenoxy)benzene.
Substitution: The major products depend on the substituent introduced, such as 1-Ethyl-4-(4-bromophenoxy)benzene or 1-Ethyl-4-(4-chlorophenoxy)benzene.
Scientific Research Applications
1-Ethyl-4-(4-nitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
a) 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene (CAS not provided, synthesized in )
- Structure: Benzene with a chloromethyl (-CH₂Cl) group at position 1 and a 4-nitrophenoxy group at position 4.
- Molecular Formula: C₁₃H₁₀ClNO₃.
- Key Differences :
- Reference : .
b) 1-Nitro-4-(4-nitrophenoxy)benzene (CAS not provided, )
- Structure: Two nitro groups—one on the central benzene and another on the phenoxy ring.
- Molecular Formula : C₁₂H₈N₂O₅.
- Key Differences: Electron Effects: Dual nitro groups enhance electron-withdrawing effects, reducing aromatic ring reactivity compared to the ethyl-substituted compound. Crystallinity: Exhibits a monoclinic polymorph with distinct X-ray diffraction patterns .
- Reference : .
c) 1-Ethyl-4-nitrobenzene (CAS 100-12-9, )
Functional Group Comparisons
a) Pesticide Analogs
- Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene, CAS 1836-75-5): Structure: Dichloro and nitrophenoxy substituents. Toxicity: Banned due to environmental persistence and carcinogenicity . Contrast: The ethyl group in 1-ethyl-4-(4-nitrophenoxy)benzene may reduce toxicity compared to chlorine substituents.
- Reference : .
b) Polymer Precursors
- 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene (CAS 117923-34-9, ): Structure: Ethynyl (-C≡C-) and hexylphenyl groups. Applications: Used in liquid crystal displays (LCDs) due to its hydrophobic and conjugated structure. Contrast: The nitrophenoxy group in the target compound introduces redox-active properties absent in ethynyl analogs.
- Reference : .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|
| 1-Ethyl-4-(4-nitrophenoxy)benzene | 243.26 | Ethyl, nitrophenoxy | Moderate electrophilicity | Intermediate, materials science |
| 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene | 279.68 | Chloromethyl, nitrophenoxy | High electrophilicity | Agrochemical synthesis |
| 1-Nitro-4-(4-nitrophenoxy)benzene | 276.20 | Dual nitro groups | Low aromatic reactivity | Crystallography studies |
| Nitrofen | 284.09 | Dichloro, nitrophenoxy | Environmental toxin | Banned pesticide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
